4-Pyrimidineacrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

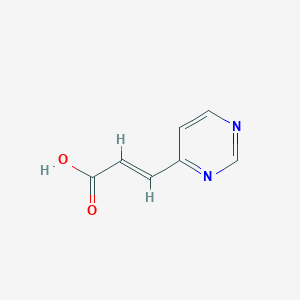

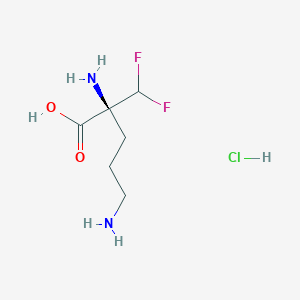

4-Pyrimidineacrylic acid, also known as 4-Pyridineacrylic acid, is a compound with the molecular formula C7H6N2O2 . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, one method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another method involves the Suzuki coupling of 2-chloropyrimidine-4-carboxylic acid with 2-fluoro-6-methoxyphenylboronic acid in the presence of Pd(dppf)Cl2 and K2CO3 in aqueous dioxane .

Molecular Structure Analysis

The molecular structure of 4-Pyrimidineacrylic acid is characterized by a pyrimidine ring, which is an aromatic heterocyclic compound similar to pyridine . It has nitrogen atoms at positions 1 and 3 in the ring . The molecular formula is C7H6N2O2, with an average mass of 149.147 Da and a monoisotopic mass of 149.047684 Da .

Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .

Scientific Research Applications

Synthetic Chemistry and Catalysis

4-Pyrimidineacrylic acid derivatives have been utilized in synthetic chemistry, particularly in the development of complex bi- and polycyclic systems. The versatility of these compounds is evident in their applications ranging from pharmaceuticals to materials science. For instance, Lewis acid-catalyzed synthesis methods have been developed for 4-aminopyrimidines, starting from acrylonitrile, demonstrating high yields and applicability in industrial-scale synthesis of biologically relevant substances such as vitamin B1 and trimethoprim (Létinois et al., 2013).

Biological Research Applications

In the realm of physiological research, 4-Pyrimidineacrylic acid derivatives have been identified as plant growth retardants. These compounds serve as valuable tools in understanding the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, elongation, and senescence (Grossmann, 1990).

Photolyase Enzyme Activity

Research into the DNA repair mechanism has highlighted the importance of pyrimidine derivatives in the characterization of photolyase enzymes. These enzymes play a crucial role in repairing UV-induced DNA damage, specifically pyrimidine photoproducts, thereby maintaining genomic integrity (Kim et al., 1994).

Dye-Sensitized Solar Cells

In the development of renewable energy technologies, pyrimidine-2-carboxylic acid, a related compound, has been employed as an electron-accepting and anchoring group for dye-sensitized solar cells (DSSCs). This innovation has led to improvements in the efficiency of solar energy conversion, highlighting the potential of pyrimidine derivatives in sustainable energy solutions (Wu et al., 2015).

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Future research directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name |

(E)-3-pyrimidin-4-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h1-5H,(H,10,11)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMHSAQFDNOZAL-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidineacrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2703562.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2703568.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)

![(E)-4-(Dimethylamino)-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]but-2-enamide](/img/structure/B2703583.png)